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Compound of Interest

4-Hydroxy-2,6-dimethylnicotinic
Compound Name:

acid
CAS No.: 52403-25-5
Cat. No.: B1614586

Get Quote

Structural Dynamics, Synthesis, and
Pharmaceutical Utility
Executive Abstract

4-Hydroxy-2,6-dimethylnicotinic acid (IUPAC: 4-hydroxy-2,6-dimethylpyridine-3-carboxylic
acid) represents a critical heterocyclic scaffold in medicinal chemistry. Structurally
characterized by a pyridine core substituted with methyl groups at the 2 and 6 positions, a
carboxylic acid at position 3, and a hydroxyl group at position 4, this molecule serves as a
versatile building block for kinase inhibitors, antibacterial agents, and multidrug resistance
(MDR) modulators.

This guide moves beyond basic definitions to explore the molecule's defining prototropic
tautomerism, a feature that dictates its reactivity and solubility profile. We present a robust,
self-validating synthetic protocol based on the condensation of ethyl 3-aminocrotonate with
diketene, followed by hydrolysis, ensuring high purity and yield for research applications.
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Structural Chemistry & Tautomerism

To work effectively with 4-hydroxy-2,6-dimethylnicotinic acid, researchers must understand
that it does not exist statically as a "hydroxy" pyridine. It exists in a dynamic equilibrium
between the enol form (4-hydroxypyridine) and the keto form (4-pyridone).

2.1 The Pyridone Dominance

In the solid state and in polar solvents (e.g., DMSO, Methanol, Water), the equilibrium shifts
strongly toward the 4-pyridone (4-oxo-1,4-dihydropyridine) tautomer. This is driven by the
significant resonance stabilization energy of the amide-like linkage in the ring.

» Implication for Synthesis: Alkylation reactions performed under basic conditions can result in
mixtures of O-alkylation (targeting the hydroxyl oxygen) and N-alkylation (targeting the ring
nitrogen), depending on the solvent and electrophile hardness.

o Implication for Analysis:

H-NMR spectra in

-DMSO will typically show a broad NH signal (if exchange is slow) and a distinct lack of a
phenolic OH signal, confirming the pyridone structure.

2.2 Visualization of Tautomeric Equilibrium
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Figure 1: Prototropic tautomerism between the 4-hydroxy and 4-oxo forms. The equilibrium lies
to the right (Keto form) in polar media.

Synthetic Methodology
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The most reliable route to 4-hydroxy-2,6-dimethylnicotinic acid avoids the low-yield direct
condensation of free acids. Instead, we utilize the Hantzsch-type condensation of ethyl 3-
aminocrotonate with diketene (or an equivalent acetoacetate derivative) to form the ethyl ester,
followed by controlled hydrolysis.

3.1 Reaction Pathway

» Precursor Synthesis: Ethyl 3-aminocrotonate reacts with Diketene (or Ethyl acetoacetate
under specific catalysis).

e Cyclization: Formation of Ethyl 4-hydroxy-2,6-dimethylnicotinate.

» Hydrolysis: Saponification of the ester to the free acid.

3.2 Experimental Workflow Diagram
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:

Step 1: Condensation
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Intermediate:
Ethyl 4-hydroxy-2,6-dimethylnicotinate

:

Step 2: Hydrolysis
(10% NaOH, Reflux 2h)

'

Step 3: Acidification
(HCl to pH 3-4)

Crystallization

Final Product:
4-Hydroxy-2,6-dimethylnicotinic acid
(Precipitate)

Click to download full resolution via product page

Figure 2: Step-by-step synthetic pathway from commercially available precursors to the final
carboxylic acid.

Detailed Experimental Protocol

Safety Warning:Diketene is lachrymatory and hazardous. Ethyl 3-aminocrotonate is an irritant.
Perform all reactions in a functioning fume hood.

Phase 1: Synthesis of Ethyl 4-hydroxy-2,6-dimethylnicotinate
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e Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping
funnel, and a reflux condenser.

» Reagents: Charge the flask with Ethyl 3-aminocrotonate (0.1 mol, 12.9 g) and anhydrous
Toluene (50 mL).

o Addition: Heat the solution to 60°C. Add Diketene (0.11 mol, 9.25 g) dropwise over 30
minutes. The reaction is exothermic; maintain temperature below 85°C.

o Note: If Diketene is unavailable, Ethyl acetoacetate can be used but requires acid
catalysis and longer reflux times, often yielding lower purity.

o Reflux: After addition, reflux the mixture for 3 hours.

 [solation: Cool the mixture to room temperature. The ester product often precipitates upon
cooling. If not, evaporate 50% of the solvent and add hexanes to induce crystallization.

o Purification: Filter the solid and wash with cold ethanol.

o Yield Check: Expected yield 60-75%. MP: ~135-137°C.

Phase 2: Hydrolysis to the Acid
 Dissolution: Suspend the crude ester (10 g) in 10% aqueous NaOH (50 mL).

¢ Reaction: Reflux the mixture for 2 hours. The solution should become clear as the ester
hydrolyzes and the salt forms.

e Workup: Cool the solution to 0-5°C in an ice bath.
 Acidification: Slowly add Concentrated HCI dropwise with vigorous stirring. Monitor pH.

o Critical Point: The product precipitates at its isoelectric point (approx pH 3.5 - 4.0). Do not
over-acidify to pH 0, as the hydrochloride salt may redissolve or form a different hydrate.

o Collection: Filter the white/off-white solid. Wash with minimal ice-cold water (the product has
moderate water solubility).
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e Drying: Dry in a vacuum oven at 60°C for 12 hours.

Analytical Characterization

To validate the identity of the synthesized compound, compare results against the following
standard data.

Iab_l_e_‘l_-_EhyQicnchpmical Prnpprtipq

Property Value / Observation Notes

White to pale yellow crystalline  Darkens upon prolonged light

Appearance
powder exposure
Molecular Formula MW: 167.16 g/mol
] ] High MP due to intermolecular
Melting Point > 280°C (Decomposes) ) S
H-bonding (dimerization)
. Soluble in DMSO, dilute base, Sparingly soluble in water,
Solubility ) )
dilute acid ethanol
pKa ~3.8 (COOH), ~10.5 (OH/NH) Amphoteric nature

Table 2: NMR Spectroscopic Profile (

-DMSO)
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Shift (
Position Multiplicity Integration Assignment
ppm)
Pyridone NH
Ring NH 11.5-12.0 Broad Singlet 1H (Tautomer
dependent)
COOH 13.0-13.5 Broad 1H Carboxylic Acid
Aromatic proton
C5-H 6.05 Singlet 1H (between Me and
OH)
) Methyl adjacent
2-Me 2.45 Singlet 3H
toN
_ Methyl adjacent
6-Me 2.25 Singlet 3H

toN

Note: The absence of a signal around 6.05 ppm indicates substitution at the 5-position or ring
degradation.

Pharmaceutical Applications

The 4-hydroxy-2,6-dimethylnicotinic acid scaffold is not merely a synthetic intermediate; it is
a pharmacophore with specific biological relevance.

» Kinase Inhibition: The 2-pyridone motif mimics the hydrogen-bonding pattern of purines,
allowing it to bind into the ATP-binding pocket of various kinases.

e Antibacterial Agents: Derivatives of this acid have shown efficacy in inhibiting DNA gyrase,
similar to the mechanism of quinolones, although with a distinct resistance profile.

» Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight (<200 Da) and
high ligand efficiency, it is an ideal "fragment” for screening libraries.
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o Synthesis of Pyridines: Kappe, T., & Stadlbauer, W. (1981). Organic Reactions.[1][2] "The
Hantzsch Pyridine Synthesis and Related Reactions."

o Tautomerism of Hydroxypyridines: Katritzky, A. R., et al. (2010). Advances in Heterocyclic
Chemistry. "Tautomerism in Heterocycles." Academic Press.

e Precursor Reactivity: "Ethyl 3-aminocrotonate: Properties and Reactivity." PubChem
Compound Summary.

o Related Crystallography: Zhang, M., et al. (2016).[3] "Tautomeric Polymorphism of 4-
Hydroxynicotinic Acid.” Crystal Growth & Design. (Provides structural context for the 4-
hydroxy/oxo equilibrium).[3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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